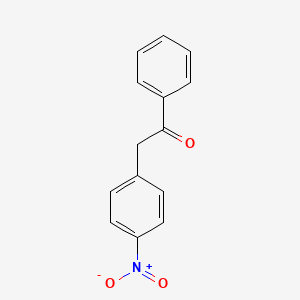
2,6-Dimethylbiphenyl
Overview
Description
2,6-Dimethylbiphenyl (2,6-DMB) is a chemical compound that belongs to the family of biphenyls. It is a colorless liquid that is insoluble in water but soluble in organic solvents. 2,6-DMB finds its applications in the field of scientific research, particularly in the areas of material science, organic synthesis, and environmental studies.
Scientific Research Applications
Synthesis and Optical Resolution of Axially Dissymmetric Compounds
2,6-Dimethylbiphenyl can be used in the synthesis of axially dissymmetric compounds. For example, racemic 6,6′-dimethylbiphenyl-2,2′-dicarboxylic acid could be conveniently synthesized and efficiently resolved by the recrystallization of the brucine salts . Each enantiomer, thus obtained, was confirmed to be optically pure from a high-performance liquid chromatographic (HPLC) analysis on an optically active column .
Ligand in CuI-Catalyzed Sonogashira Coupling Reaction
2,6-Dimethylbiphenyl, specifically 2,2′-Diamino-6,6′-dimethylbiphenyl, has been found to be a good ligand in the CuI-catalyzed Sonogashira coupling reaction of various aryl iodides and bromides with terminal alkynes . Under suitable conditions, all reactions gave the desired coupling products in moderate to excellent yields .
Ligand in CuO-Catalyzed Suzuki–Miyaura Cross-Coupling Reaction
2,2′-Diamino-6,6′-dimethylbiphenyl can also be used as a ligand in the CuO-catalyzed Suzuki–Miyaura cross-coupling reactions of arylboronic acids with aryl iodides and bromides . Under suitable conditions, all reactions gave the desired coupling products in moderate to excellent yields .
Mechanism of Action
Mode of Action
It is known to participate in oxidative coupling reactions . In these reactions, it interacts with catalysts such as copper complexes in the presence of certain ligands and solvents
Biochemical Pathways
It has been found to participate in oxidative coupling reactions, suggesting that it may influence pathways related to oxidation and reduction processes . Additionally, a study has shown that a compound similar to 2,6-Dimethylbiphenyl, 2,6-Dimethylphenol, is involved in the synthesis of Vitamin E precursor . This suggests that 2,6-Dimethylbiphenyl might also have a role in similar biochemical pathways.
Pharmacokinetics
A related compound, 4-amino-n-(2,6-dimethylphenyl)benzamide, has been studied in rats and humans . It was found to undergo extensive first-pass metabolism, resulting in low bioavailability . The major route of metabolism was N-acetylation, followed by hydroxylation . These findings may provide some insights into the potential ADME properties of 2,6-Dimethylbiphenyl, but direct studies on 2,6-Dimethylbiphenyl are needed to confirm this.
Result of Action
Its involvement in oxidative coupling reactions suggests that it may influence redox states and related cellular processes .
Action Environment
The action of 2,6-Dimethylbiphenyl can be influenced by various environmental factors. For instance, the efficiency of its participation in oxidative coupling reactions is affected by the presence of certain ligands, copper precursors, and solvent composition
properties
IUPAC Name |
1,3-dimethyl-2-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14/c1-11-7-6-8-12(2)14(11)13-9-4-3-5-10-13/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGXRAGCQZCSMOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70192840 | |
| Record name | 1,1'-Biphenyl, 2,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70192840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3976-34-9 | |
| Record name | 2,6-Dimethyl-1,1′-biphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3976-34-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dimethylbiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003976349 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-Biphenyl, 2,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70192840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-DIMETHYLBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7H1B8IXB53 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

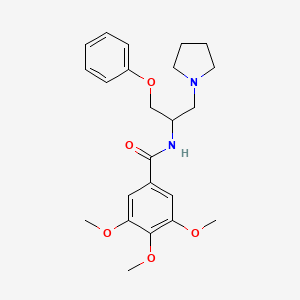

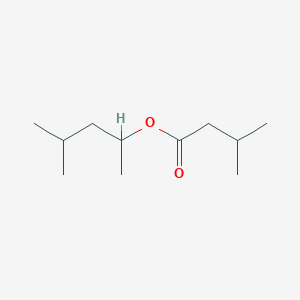
![2-[Carboxymethyl(ethyl)amino]acetic acid](/img/structure/B1614725.png)


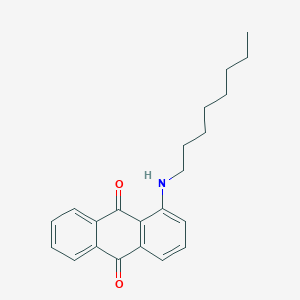
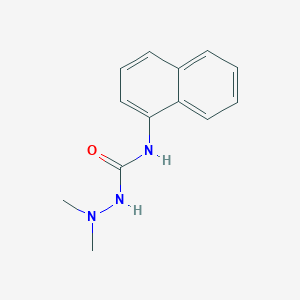
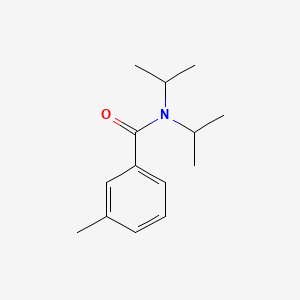



![[(Anilinocarbonyl)amino]acetic acid](/img/structure/B1614742.png)
